molecular formula C19H19ClN2O4S2 B2369944 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941900-70-5

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No. B2369944
CAS RN: 941900-70-5
M. Wt: 438.94
InChI Key: WPEMISPHNFBDJV-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C19H19ClN2O4S2 and its molecular weight is 438.94. The purity is usually 95%.
BenchChem offers high-quality N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Compounds incorporating a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Derivatives of heterocyclic compounds containing this moiety showed protection against picrotoxin-induced convulsion, with specific compounds exhibiting significant anticonvulsive effects (Farag et al., 2012).

Antimicrobial and Antiproliferative Agents

Sulfonamides containing chloro and hydroxybenzaldehyde or hydroxybenzoic acid scaffolds have been designed, synthesized, and characterized for their antimicrobial activity. These compounds were evaluated against various bacteria and fungi, showing potential as antimicrobial agents (Krátký et al., 2012).

Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways

Butanamide derivatives have been investigated for their dual inhibition of cyclooxygenase and lipoxygenase pathways, showing potential as anti-inflammatory agents with good gastric tolerance. This research underscores the therapeutic potential of butanamide derivatives in pain and inflammation management (Tordjman et al., 2003).

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S2/c1-12-10-13(20)11-16-18(12)22-19(27-16)21-17(23)4-3-9-28(24,25)15-7-5-14(26-2)6-8-15/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEMISPHNFBDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

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